molecular formula C23H21NO5S B5180762 4-benzoylbenzyl N-[(4-methylphenyl)sulfonyl]glycinate

4-benzoylbenzyl N-[(4-methylphenyl)sulfonyl]glycinate

Cat. No. B5180762
M. Wt: 423.5 g/mol
InChI Key: FBHUORGCPZCKLW-UHFFFAOYSA-N
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Description

4-benzoylbenzyl N-[(4-methylphenyl)sulfonyl]glycinate, also known as BBG, is a chemical compound that has been extensively studied for its various applications in scientific research. BBG is a small molecule that has been found to have unique biochemical and physiological effects, making it an important tool for researchers in the fields of neuroscience, pharmacology, and cell biology.

Mechanism of Action

4-benzoylbenzyl N-[(4-methylphenyl)sulfonyl]glycinate acts as a selective antagonist of P2X7 receptors, which are ion channels that are involved in the regulation of inflammation and immune responses. By blocking the activity of these receptors, 4-benzoylbenzyl N-[(4-methylphenyl)sulfonyl]glycinate is able to reduce inflammation and prevent the activation of immune cells, which can lead to tissue damage and disease.
Biochemical and Physiological Effects:
4-benzoylbenzyl N-[(4-methylphenyl)sulfonyl]glycinate has been found to have a variety of biochemical and physiological effects, including the inhibition of inflammation, the prevention of immune cell activation, and the reduction of tissue damage. 4-benzoylbenzyl N-[(4-methylphenyl)sulfonyl]glycinate has also been found to have neuroprotective effects, making it a potential therapeutic agent for the treatment of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One of the primary advantages of using 4-benzoylbenzyl N-[(4-methylphenyl)sulfonyl]glycinate in lab experiments is its selectivity for P2X7 receptors, which allows researchers to specifically target these receptors without affecting other ion channels or receptors. However, one limitation of using 4-benzoylbenzyl N-[(4-methylphenyl)sulfonyl]glycinate is its relatively low potency, which can make it difficult to achieve effective inhibition of P2X7 receptors at low concentrations.

Future Directions

There are many potential future directions for research on 4-benzoylbenzyl N-[(4-methylphenyl)sulfonyl]glycinate, including the development of more potent analogs and the investigation of its potential therapeutic applications in a variety of diseases. Additionally, further research is needed to fully understand the mechanisms underlying 4-benzoylbenzyl N-[(4-methylphenyl)sulfonyl]glycinate's effects on inflammation and immune responses, as well as its neuroprotective effects.

Synthesis Methods

4-benzoylbenzyl N-[(4-methylphenyl)sulfonyl]glycinate can be synthesized using a variety of methods, including the reaction of benzyl bromide with N-(4-methylphenylsulfonyl)glycine in the presence of a base, such as potassium carbonate. This reaction results in the formation of 4-benzoylbenzyl N-[(4-methylphenyl)sulfonyl]glycinate as a white crystalline solid, which can be purified using various techniques, including recrystallization and column chromatography.

Scientific Research Applications

4-benzoylbenzyl N-[(4-methylphenyl)sulfonyl]glycinate has been extensively studied for its various applications in scientific research. One of the primary uses of 4-benzoylbenzyl N-[(4-methylphenyl)sulfonyl]glycinate is as a selective inhibitor of P2X7 receptors, which are involved in the regulation of inflammation and immune responses. 4-benzoylbenzyl N-[(4-methylphenyl)sulfonyl]glycinate has been found to be effective in reducing inflammation in a variety of animal models, making it a potential therapeutic agent for the treatment of inflammatory diseases.

properties

IUPAC Name

(4-benzoylphenyl)methyl 2-[(4-methylphenyl)sulfonylamino]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21NO5S/c1-17-7-13-21(14-8-17)30(27,28)24-15-22(25)29-16-18-9-11-20(12-10-18)23(26)19-5-3-2-4-6-19/h2-14,24H,15-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBHUORGCPZCKLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NCC(=O)OCC2=CC=C(C=C2)C(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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